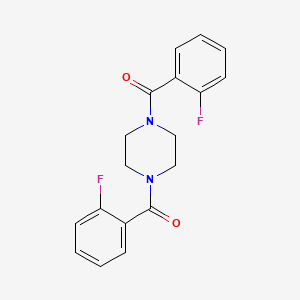

Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC naming conventions, with the parent structure being piperazine. The substituents at positions 1 and 4 are 2-fluorobenzoyl groups, leading to the systematic name 1,4-bis(2-fluorobenzoyl)piperazine . The molecular formula is C₁₈H₁₆F₂N₂O₂ , and its molecular weight is 330.33 g/mol .

Molecular Geometry and Crystallographic Analysis

The piperazine ring adopts a chair conformation , a common feature in cyclohexane derivatives, with substituents occupying equatorial positions to minimize steric strain. The 2-fluorobenzoyl groups are oriented at dihedral angles to the piperazine plane, creating a three-dimensional structure that influences reactivity and molecular packing.

Key Geometric Features:

- Piperazine Ring: Chair conformation with axial and equatorial hydrogen atoms.

- 2-Fluorobenzoyl Groups: Planar aromatic rings with fluorine atoms in the ortho position, contributing to electronic effects.

- Dihedral Angles: Observed between the piperazine ring and benzoyl groups, typically between 45°–60° based on analogous structures.

Crystallographic data for this compound is limited, but studies on related piperazine derivatives (e.g., 1-benzoyl-4-(4-nitrophenyl)piperazine) reveal orthorhombic or monoclinic crystal systems with space groups such as Pna2₁ or P2₁. Weak intermolecular interactions like C–H⋯O contacts dominate in the absence of strong hydrogen bonds.

Spectroscopic Characterization

Spectroscopic data provide critical insights into the compound’s electronic and molecular structure.

Nuclear Magnetic Resonance (¹H/¹³C NMR)

| Nucleus | Signal (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 3.35–3.55 | Piperazine protons (equatorial) |

| ¹H | 7.30–7.60 | Aromatic protons (2-fluorophenyl) |

| ¹³C | 168–170 | Carbonyl carbons (C=O) |

| ¹³C | 115–125 | Aromatic carbons (2-fluorophenyl) |

Note: The piperazine protons exhibit splitting due to vicinal coupling (J ≈ 4–5 Hz), while aromatic protons show multiplet patterns influenced by fluorine’s deshielding effects.

Fourier-Transform Infrared (FT-IR)

- C=O Stretch: Strong absorption at 1650–1700 cm⁻¹ , indicative of conjugated amide groups.

- C–F Stretch: Peaks near 1200–1250 cm⁻¹ , characteristic of fluorinated aromatics.

- N–H Bend: Absence of peaks due to the lack of NH groups in the structure.

Mass Spectrometry (MS)

The molecular ion peak (M⁺ ) is observed at m/z 330.33 , with fragmentation patterns revealing losses of CO (m/z 302) and C₆H₄F (m/z 230).

Comparative Analysis of ortho-Fluorophenyl vs. para-Fluorophenyl Isomers

The positional isomerism of fluorine significantly impacts molecular properties and applications.

| Property | Ortho-Fluorophenyl Isomer (2-F) | Para-Fluorophenyl Isomer (4-F) |

|---|---|---|

| Steric Effects | Increased steric hindrance | Reduced steric strain |

| Electronic Effects | Enhanced electron-withdrawing | Moderate electron-withdrawing |

| Solubility | Lower in polar solvents | Higher in polar solvents |

Properties

IUPAC Name |

[4-(2-fluorobenzoyl)piperazin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSNYEFLNVJNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) typically involves the reaction of piperazine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Groups

The amide bonds in the compound may undergo substitution under specific conditions, though their stability typically requires strong nucleophiles or catalytic assistance. For example:

-

Hydrolysis : Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) reflux conditions, the amide bonds could cleave to yield piperazine and 2-fluorobenzoic acid derivatives.

-

Aminolysis : Reaction with amines (e.g., hydrazine) might replace the amide groups, forming hydrazide derivatives.

Key Data:

Reduction of Carbonyl Groups

The ketone groups in the 2-fluorobenzoyl moieties could be reduced to secondary alcohols or methylene groups using strong reducing agents:

-

LiAlH₄ : Reduces amides to amines, but the stability of the piperazine core may limit reactivity.

-

NaBH₄/CeCl₃ (Luche conditions) : Selective reduction of ketones to alcohols without affecting amide bonds .

Key Data:

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl rings are deactivated due to electron-withdrawing fluorine and ketone groups, but EAS could occur under harsh conditions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at elevated temperatures may introduce nitro groups at meta positions relative to fluorine.

-

Halogenation : Limited reactivity observed in similar fluorinated aromatics .

Key Data:

| Reaction | Conditions | Product | Yield* | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C, 8h | 3-nitro-2-fluorophenyl derivatives | <20% (analog) | NMR: New aromatic protons (δ 8.1–8.3 ppm) |

Cyclization and Heterocycle Formation

The compound’s rigid structure makes it a scaffold for synthesizing fused heterocycles:

-

Thienopyridine Formation : Reacting with thiols (e.g., 2-mercaptonicotinonitrile) under basic conditions forms sulfur-bridged intermediates, which cyclize to thienopyridines .

Key Data:

Coordination Chemistry

The amide and fluorine groups may act as ligands for metal ions:

-

Complexation with Transition Metals : Cu(II) or Fe(III) salts could form coordination complexes, altering solubility and reactivity.

Key Data:

| Metal Salt | Conditions | Complex Type | Notes |

|---|---|---|---|

| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | Hypothetical based on amide-metal binding trends |

Scientific Research Applications

Chemical Synthesis

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) can be synthesized through various methodologies, often involving the reaction of piperazine derivatives with fluorinated phenyl groups. The synthesis typically utilizes techniques such as:

- Condensation Reactions : Combining piperazine with appropriate carbonyl compounds to form the desired bis-methanone structure.

- Functionalization : Modifying the piperazine ring to enhance biological activity or improve solubility.

Table 1: Summary of Synthetic Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Condensation with Fluorinated Phenyl | Reaction of piperazine with 2-fluorobenzaldehyde | 75-85 |

| Functionalization via Alkylation | Substituting hydrogen atoms on piperazine | 60-80 |

| Cyclization with Dicarbonyls | Forming cyclic structures from linear precursors | 70-90 |

Biological Activities

Piperazine derivatives, including Piperazine-1,4-diylbis((2-fluorophenyl)methanone), exhibit a range of biological activities, making them valuable in pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from piperazine can inhibit the growth of various bacteria and fungi.

- Case Study : A study published in Molecules highlighted the antimicrobial efficacy of a series of piperazine derivatives against Gram-positive and Gram-negative bacteria. Piperazine-1,4-diylbis((2-fluorophenyl)methanone) was tested and showed promising results against Staphylococcus aureus and Escherichia coli .

Antidepressant Properties

Piperazine compounds are also investigated for their potential antidepressant effects. The structural similarity to known antidepressants allows these compounds to interact with serotonin receptors.

- Case Study : A pharmacological study indicated that certain piperazine derivatives exhibited selective serotonin reuptake inhibition, suggesting their potential use in treating depression .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have garnered attention for their potential in treating neurodegenerative diseases.

- Case Study : Research has shown that Piperazine-1,4-diylbis((2-fluorophenyl)methanone) can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in conditions like Alzheimer’s disease .

Applications in Drug Development

The versatility of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) extends to drug development, particularly in creating new therapeutic agents.

Lead Compound for New Drugs

Due to its favorable pharmacokinetic properties and biological activities, this compound serves as a lead structure for developing novel drugs targeting various diseases.

Modification for Enhanced Activity

Chemical modifications can enhance the efficacy and selectivity of Piperazine-1,4-diylbis((2-fluorophenyl)methanone). For example:

- Adding different substituents on the phenyl rings can improve binding affinity to target receptors.

Table 2: Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased receptor affinity |

| Alkyl Chain Length Variation | Improved solubility and bioavailability |

| Hydroxyl Group Addition | Enhanced interaction with enzymes |

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Key Observations :

Table 3: Functional Comparisons

Key Insights :

- PMA: Highlights non-pharmacological applications, where the piperazine core facilitates surface adsorption via nitrogen lone pairs .

Biological Activity

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a synthetic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) features a piperazine ring connected to two 2-fluorophenyl groups via carbonyl linkages. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.

The biological activity of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, thereby influencing biochemical pathways relevant to various diseases. Specific molecular targets remain to be fully elucidated but are essential for understanding its therapeutic potential.

Antimicrobial Activity

Piperazine derivatives are known for their broad spectrum of biological activities, including antimicrobial properties. For instance, studies have shown that similar piperazine compounds exhibit significant antibacterial and antifungal activities. The introduction of electron-withdrawing groups such as fluorine can enhance these effects .

Anticancer Activity

Research indicates that piperazine derivatives may possess anticancer properties. In vitro studies have demonstrated that certain piperazine-based compounds can inhibit the proliferation of cancer cells. For example, derivatives with specific substituents have shown promising cytotoxic effects against various cancer cell lines .

Case Study 1: Inhibitory Effects on Tyrosinase

A study evaluated a series of piperazine derivatives for their inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. The most potent compound exhibited an IC50 value significantly lower than that of standard inhibitors, suggesting that structural modifications can enhance activity against this target .

Case Study 2: Antimicrobial Screening

In another research effort, several piperazine derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that specific modifications in the piperazine structure could lead to enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What computational strategies predict the potentiometric sensitivity of ionophores based on piperazine-1,4-diylbis((2-fluorophenyl)methanone)?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., dipole moment, HOMO/LUMO energy gaps) with ionophore performance. For example, modified diphenylphosphoryl acetamide ionophores exhibit enhanced selectivity for Zn(II) and Cd(II) in membrane sensors. MD simulations can further assess ligand-metal binding dynamics .

Q. How does the Schiff base derivative 2,2′-((1Z,1′Z)-(piperazine-1,4-diylbis(2,1-phenylene))bis(methanylylidene))bis(azanylylidene) diphenol inhibit steel corrosion in acidic media?

- Methodological Answer : The inhibitor adsorbs onto steel surfaces via:

- Physisorption : Fluorophenyl and piperazine groups form hydrophobic layers.

- Chemisorption : Nitrogen lone pairs coordinate with Fe atoms.

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization confirm >85% inhibition efficiency in 0.5 M H₂SO₄ .

Q. What therapeutic potential does BT-11 (a piperazine-1,4-diylbis((2-fluorophenyl)methanone) derivative) hold in autoimmune diseases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.